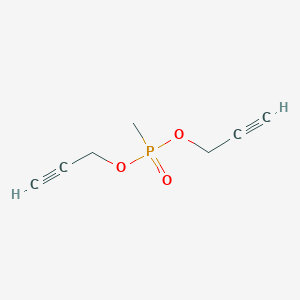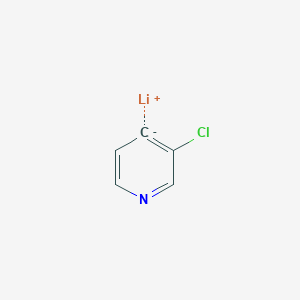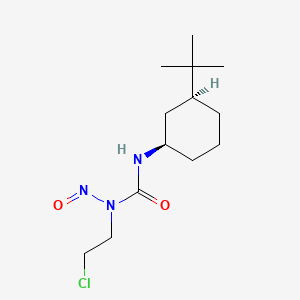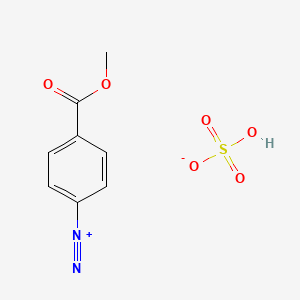
2,5-Dimethylhex-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylhex-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the class of compounds known as alkenols, which are alkenes containing a hydroxyl group. This compound is characterized by its unique structure, which includes a double bond and two methyl groups attached to a hexane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhex-1-en-3-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 2,5-dimethylhex-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of hydroxyl groups to the double bond in the precursor molecules.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of saturated alcohols. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
2,5-Dimethylhex-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic effects.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylhex-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the double bond in the molecule can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
- 2,5-Dimethylhex-4-en-3-ol
- 2,2-Dimethylhex-5-en-1-ol
- 3,5-Dimethyl-1-hexyn-3-ol
Comparison: 2,5-Dimethylhex-1-en-3-ol is unique due to its specific structural arrangement, which includes a double bond and two methyl groups on a hexane chain This structure imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds
Propiedades
Número CAS |
77722-56-6 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2,5-dimethylhex-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h6,8-9H,3,5H2,1-2,4H3 |
Clave InChI |
HKYNMDHHMMRJGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)

![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)

![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)





![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
